2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide
Description
Properties
IUPAC Name |
2-chloro-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-9(8-4-2-1-3-5-8)10(15)14-11-13-6-7-16-11/h1-7,9H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBCWILLJCUQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Direct Acylation of 1,3-Thiazol-2-amine with 2-Chloro-2-phenylacetyl Chloride
The most widely reported method involves the nucleophilic acyl substitution of 1,3-thiazol-2-amine with 2-chloro-2-phenylacetyl chloride (CAS: 2912-62-1). This reaction proceeds under anhydrous conditions in the presence of a base to neutralize HCl byproducts.
Reaction Conditions
- Solvent : Anhydrous toluene or dichloromethane (DCM).
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
- Temperature : Reflux (80–110°C) for 3–6 hours.
- Molar Ratio : 1:1 stoichiometry between the amine and acid chloride to prevent over-acylation.
A representative procedure from Geronikaki and Theophilidis involves refluxing 1,3-thiazol-2-amine (8.52 mmol) with 2-chloro-2-phenylacetyl chloride (8.52 mmol) in dry toluene containing K₂CO₃ (17.04 mmol) for 3 hours. Post-reaction, the mixture is cooled, diluted with DCM, washed with saturated NaHCO₃ and water, dried over Na₂SO₄, and purified via recrystallization (ethyl acetate/petroleum ether) to yield colorless crystals.
Yield and Purity
Alternative Approaches: In Situ Generation of 2-Chloro-2-phenylacetyl Chloride
When 2-chloro-2-phenylacetyl chloride is unavailable, it can be synthesized from 2-chloro-2-phenylacetic acid (CAS: 1131-16-8) using thionyl chloride (SOCl₂) or oxalyl chloride. This method adds an extra step but is critical for laboratories without direct access to the acid chloride.
Synthesis of 2-Chloro-2-phenylacetyl Chloride
Optimization and Mechanistic Insights
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
- Toluene vs. DCM : Toluene’s higher boiling point (110°C) facilitates reflux-driven reactions, while DCM offers faster kinetics at lower temperatures (40°C).
- Inorganic vs. Organic Bases : K₂CO₃ is preferred for its mild basicity and ease of removal, whereas Et₃N may enhance solubility in polar solvents.
Comparative Analysis of Reported Methods
Table 1 summarizes key synthetic protocols from the literature:
| Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|---|
| Direct Acylation | Toluene | K₂CO₃ | 80 | 3 | 92 | 98 | |
| In Situ Acid Chloride | DCM | Et₃N | 40 | 6 | 85 | 95 |
Structural Characterization and Validation
Post-synthesis characterization ensures the compound’s identity:
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide exhibits significant antimicrobial activity. A study evaluated various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing promising results against Gram-positive bacteria and moderate effectiveness against Gram-negative strains .
Antimicrobial Activity Summary:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus (MRSA) | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects, indicating potential as anticancer agents .
Anticancer Activity Results:
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Derivative d6 | 12.5 | MCF7 |
| Derivative d7 | 15.0 | MCF7 |
Case Studies
- Study on Antimicrobial Activity : A group of newly synthesized N-(substituted phenyl)-2-chloroacetamides was screened for antimicrobial potential using quantitative structure–activity relationship (QSAR) analysis. The results indicated that halogenated phenyl rings significantly enhance antimicrobial activity due to increased lipophilicity, facilitating membrane penetration .
- Anticancer Research : In another study focusing on derivatives of 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide, molecular docking studies revealed that specific substitutions on the thiazole ring improved binding affinity to cancer-related targets, suggesting a pathway for developing new anticancer therapeutics .
Mechanism of Action
The mechanism by which 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide
- Structure : Features a methyl group on the thiazole ring.
- Properties : Higher molecular weight (314.4 g/mol) and altered solubility due to increased hydrophobicity.
- Activity: Antimicrobial applications (e.g., against Listeria monocytogenes) suggest substituent-dependent shifts in biological targets compared to the calcium-sensitizing focus of the parent compound .
N-(Thiazol-2-yl)acetamide
- Structure : Simplest analogue without chloro or phenyl groups.
- Activity : Serves as a scaffold for anti-inflammatory and analgesic agents, underscoring the role of substituents in diversifying applications .
Functional Analogues with Bioactive Moieties
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide (4l)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Dichlorophenyl substitution at the α-position.
- Properties : Twisted molecular conformation (79.7° dihedral angle between phenyl and thiazole rings) influences packing via N–H···N hydrogen bonds .
- Activity: Not explicitly reported but hypothesized to exhibit enhanced ligand-receptor interactions due to halogen bonding .
Key Findings and Implications
- Substituent Effects : The α-chloro and phenyl groups in 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide are critical for calcium sensitization, while methyl or benzimidazole substitutions redirect activity toward antimicrobial applications .
- Synthetic Accessibility : Carbodiimide-mediated coupling is a common route for N-1,3-thiazol-2-ylacetamide derivatives, enabling scalable production .
- Thermal Stability : Higher melting points correlate with extended conjugated systems (e.g., compound 4l), suggesting enhanced stability for drug formulation .
Biological Activity
2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide is a heterocyclic compound characterized by the presence of a thiazole ring, which is renowned for its diverse biological activities. This compound has garnered attention in pharmacology due to its potential applications in treating various diseases, particularly cancer and infections.
The biological activity of 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide is attributed to its interaction with multiple biochemical pathways. Thiazole derivatives have been shown to exhibit:
- Antioxidant Activity : Protects cells from oxidative stress.
- Analgesic and Anti-inflammatory Effects : Reduces pain and inflammation.
- Antimicrobial Properties : Effective against a range of pathogens.
- Antitumor Activity : Exhibits cytotoxic effects on cancer cells.
Anticancer Activity
Research indicates that compounds similar to 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide demonstrate significant anticancer properties. A study evaluated various thiazole derivatives against 60 cancer cell lines, revealing that certain derivatives exhibited GI50 values as low as 0.25 μM for ovarian cancer, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been tested for antimicrobial efficacy. In vitro studies have shown that it possesses substantial antibacterial and antifungal activities. For instance, compounds related to this thiazole derivative achieved minimum inhibitory concentrations (MIC) as low as 0.23 mg/mL against Bacillus cereus .
Case Studies
Several case studies highlight the biological efficacy of thiazole derivatives:
- Cytotoxicity Testing :
- Antimicrobial Evaluation :
Data Tables
| Biological Activity | Efficacy (MIC/MBC) | Target Pathogen/Cancer Type |
|---|---|---|
| Anticancer | GI50: 0.25–0.69 μM | Ovarian Cancer |
| Antibacterial | MIC: 0.23 mg/mL | Bacillus cereus |
| Antifungal | MIC: 0.47–0.94 mg/mL | Candida species |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
